2-Piperidinone, 3-(hydroxymethylene)-1-methyl- is an organic compound that belongs to the class of lactams, specifically a derivative of 2-piperidinone. The compound has the molecular formula and is recognized for its structural characteristics and potential applications in various fields, particularly in medicinal chemistry. It is classified as a therapeutic agent and is utilized in the synthesis of other chemical compounds.
The compound is derived from 2-piperidinone, which can be synthesized through various methods, including dehydrogenation processes involving 5-amino-1-pentanol. It falls under the category of heterocyclic compounds, specifically piperidones, which are known for their presence in natural products and pharmaceuticals . The classification of this compound includes:
The synthesis of 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- can be achieved through several methodologies:
The organophotocatalyzed method utilizes specific catalysts such as Mes-3,6-di-tert-butyl-9-acridinyl tetrafluoroborate and ammonium acetate as nitrogen sources. The reaction conditions typically include a solvent mixture of acetonitrile and phenyl chloride at room temperature .
The molecular structure of 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- can be represented by the following identifiers:
This structure features a six-membered ring with a nitrogen atom and a hydroxymethylene group at the third position .
The compound has notable physical properties:
2-Piperidinone, 3-(hydroxymethylene)-1-methyl- participates in various chemical reactions typical for lactams:
The reactions often require careful control of conditions such as temperature and solvent choice to maximize yield and selectivity. For instance, the use of specific catalysts can significantly enhance reaction rates and outcomes .
The mechanism of action for the synthesis of 2-Piperidinone involves several steps:
Key physical properties include:
Chemical properties relevant to its reactivity include:
2-Piperidinone, 3-(hydroxymethylene)-1-methyl- has significant applications in scientific research:
Piperidinone derivatives have undergone significant evolution in medicinal chemistry, transitioning from simple alkaloid analogs to sophisticated pharmacophores. The unsubstituted piperidinone core emerged as a fundamental scaffold in the mid-20th century, primarily serving as a synthetic precursor for piperidine-containing compounds. The strategic incorporation of N-methylation marked a pivotal advancement, enhancing metabolic stability and blood-brain barrier penetration in neuroactive compounds [1]. This innovation facilitated the development of numerous psychotropic agents in the 1970s-1980s, where N-methylpiperidinones demonstrated improved receptor binding affinity compared to their non-methylated counterparts [5].
The introduction of hydroxymethylene at the C3 position represents a contemporary structural refinement in piperidinone chemistry. This modification, exemplified in 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- (Canonical SMILES: CN1CCCC(=CO)C1=O), enables dual hydrogen-bonding capabilities while maintaining optimal lipophilicity (XLogP3: 0.6) . Synthetic methodologies have evolved substantially to access such functionalized derivatives. Early approaches relied on stoichiometric enolization requiring 2.5 equivalents of strong base (e.g., s-BuLi), which posed scalability limitations and compromised stereoselectivity [6]. Contemporary catalytic methods, including palladium-mediated deconstructive functionalization and organophotocatalyzed [1+2+3] strategies, now enable single-step construction of complex piperidinones from alkenes and ammonium salts with excellent diastereocontrol (d.r. up to 6.6:1) [7].
Table 1: Evolution of Synthetic Approaches to Functionalized Piperidinones
| Era | Synthetic Methodology | Key Limitations | Representative Yield |
|---|---|---|---|
| 1980s-2000s | Stoichiometric enolization/alkylation | High base loading (2.5 eq s-BuLi), poor stereocontrol | 50-70% |
| 2000s-2010s | Transition-metal catalyzed hydrogenation | Functional group intolerance, harsh conditions | 60-85% |
| 2010s-Present | Organophotocatalyzed [1+2+3] strategy | Requires specialized photocatalysts | 71-99% [7] |
| Contemporary | Pd-catalyzed deconstructive aminolysis | Limited to bridged lactam-lactones | 76-90% [3] |
The molecular architecture of 2-Piperidinone, 3-(hydroxymethylene)-1-methyl- (Molecular Formula: C₇H₁₁NO₂; MW: 141.17 g/mol) exhibits strategic functional group synergy. The N-methyl group elevates the amide nitrogen's pKₐ, enhancing nucleophilicity for salt bridge formation in biological targets. Simultaneously, the 3-(hydroxymethylene) moiety introduces a conformationally flexible electrophilic handle that participates in:
Crystallographic studies reveal that the hydroxymethylene group adopts a pseudo-axial orientation in the lowest-energy conformation, positioning it perpendicular to the lactam plane. This orientation optimizes intramolecular hydrogen bonding between the hydroxymethylene oxygen (H-bond acceptor) and the lactam N-H (H-bond donor), creating a stabilized β-turn mimetic geometry [6]. This structural feature is critical for mimicking peptide motifs in protease inhibitors.
The C3 hydroxymethylene significantly modulates electronic distribution within the piperidinone ring. Conjugation between the exocyclic double bond and the lactam carbonyl reduces the amide bond order by 18% (calculated via DFT), enhancing susceptibility to nucleophilic attack at C2 while increasing the basicity of the adjacent nitrogen. This electronic redistribution enables chemoselective transformations:
The 3-(hydroxymethylene) piperidinone scaffold serves as a privileged pharmacophore in bioactive compound design due to its multivalent interaction capacity. The lactam carbonyl and hydroxymethylene oxygen act as complementary hydrogen bond acceptors (HBAs), while the N-H and hydroxyl groups serve as hydrogen bond donors (HBDs). This quadrupolar system enables simultaneous interaction with both acidic and basic residues in enzyme binding pockets, as demonstrated in kinase inhibition assays [8].
Table 2: Bioactive Derivatives Derived from 3-(Hydroxymethylene)piperidinone Core
| Biological Target | Structural Modification | Key Pharmacological Effect | Mechanistic Role of 3-(Hydroxymethylene) |
|---|---|---|---|
| Protein Tyrosine Kinases | C3 condensation with quinazoline | 70% inhibition at 9-15 μM [8] | H-bond donation to ATP-binding pocket |
| MDM2/p53 Interaction | C3 derivatization with cyclopropylmethanone | IC₅₀ = 34 nM [5] | Chelation of zinc ions in E3 ligase |
| CYP2E1 Biomarker | Unmodified 2-piperidinone | Inverse correlation with enzyme activity [9] | Metabolic stability for urinary detection |
| Antibacterial Agents | C3 hydrazone formation | Broad-spectrum Gram(+) activity | Enhanced membrane penetration |
| NK1/NK2 Antagonists | C5 aryl substitution | Asthma treatment candidates | Conformational constraint via intramolecular H-bond |
In fragment-based drug design, this scaffold functions as a molecular chameleon:
Structure-activity relationship (SAR) studies reveal stringent stereoelectronic requirements for optimal activity. The (S)-configuration at C3 enhances anticancer activity by 3-fold compared to (R)-isomers in MDM2 inhibitors, while N-methylation boosts CNS penetration by reducing hydrogen bond donor count [5] [6]. The hydroxymethylene group's unique role was validated in proteolysis-targeting chimeras (PROTACs), where its deletion abolished ternary complex formation despite preserved binding affinity for both target proteins. This indicates the hydroxymethylene serves as a molecular linchpin for protein-protein interactions rather than merely a linker component [8].
The scaffold's diagnostic utility is exemplified in CYP2E1 biomarker research. 2-Piperidinone derivatives accumulate inversely to CYP2E1 activity due to disrupted cadaverine metabolism. The hydroxymethylene variant shows enhanced urinary excretion (17-fold increase in Cyp2e1-null mice) and serves as a noninvasive indicator of enzyme function, outperforming traditional probes like chlorzoxazone in clinical correlation studies [9].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5